molecular formula C22H23NO2 B1344377 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 932886-61-8

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B1344377
CAS No.: 932886-61-8
M. Wt: 333.4 g/mol
InChI Key: MOQCFXNTUGVSQN-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl group attached to the phenyl ring and two methyl groups on the quinoline ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acid catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activities are studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 6,8-Dimethylquinoline-4-carboxylic acid
  • 2-(4-Methylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Uniqueness

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of the butyl group on the phenyl ring, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h7-13H,4-6H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQCFXNTUGVSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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